(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate

CAS No.:

Cat. No.: VC16209087

Molecular Formula: C12H14BrNO7

Molecular Weight: 364.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BrNO7 |

|---|---|

| Molecular Weight | 364.15 g/mol |

| IUPAC Name | (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate |

| Standard InChI | InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3 |

| Standard InChI Key | PWDCJWOBYXDRAR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

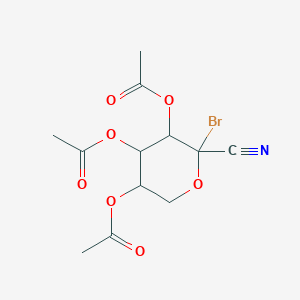

The compound features a six-membered oxane ring substituted at positions 3, 4, 5, and 6. Key substituents include:

-

Acetate group at position 3.

-

Acetyloxy groups at positions 4 and 5.

-

Bromo and cyano groups at position 6.

This configuration is confirmed by its IUPAC name and canonical SMILES string (CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br). The presence of electron-withdrawing groups (bromo, cyano) and ester functionalities suggests significant polarization effects, influencing reactivity and stability.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄BrNO₇ |

| Molecular Weight | 364.15 g/mol |

| IUPAC Name | (4,5-Diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate |

| Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |

| InChI Key | PWDCJWOBYXDRAR-UHFFFAOYSA-N |

Synthesis and Preparation

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at position 6 without side reactions.

-

Steric Hindrance: Bulky acetyloxy groups may slow bromination/cyanation.

-

Purification: Separation from byproducts (e.g., over-acetylated derivatives) requires advanced chromatography.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its ester and nitrile groups:

-

Polar Solvents: Likely soluble in acetone, DMSO, or THF due to ester moieties.

-

Nonpolar Solvents: Limited solubility in hexane or toluene.

-

Hydrolytic Sensitivity: Acetate and acetyloxy groups may undergo hydrolysis under acidic/basic conditions, necessitating anhydrous storage.

Spectroscopic Characterization

Hypothetical analytical data for the compound can be extrapolated from similar molecules:

-

IR Spectroscopy: Peaks at ~1740 cm⁻¹ (C=O esters), ~2250 cm⁻¹ (C≡N), and ~600 cm⁻¹ (C-Br).

-

NMR:

-

¹H NMR: Acetyl methyl protons (~2.0 ppm), oxane ring protons (3.5–5.5 ppm).

-

¹³C NMR: Carbonyl carbons (~170 ppm), nitrile carbon (~115 ppm).

-

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Bromine Substitution | NaN₃, DMF | 6-Azido derivative |

| Ester Hydrolysis | NaOH, H₂O | Free hydroxyl groups at 3,4,5 |

| Nitrile Reduction | LiAlH₄ | Primary amine at position 6 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume